N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a dihydropyrimidinone moiety
Properties
Molecular Formula |
C22H25N5O4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H25N5O4/c1-5-17-15(4)24-22(27-14(3)8-13(2)25-27)26(21(17)29)11-20(28)23-10-16-6-7-18-19(9-16)31-12-30-18/h6-9H,5,10-12H2,1-4H3,(H,23,28) |
InChI Key |
ASJJIQAUSAOJLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NCC2=CC3=C(C=C2)OCO3)N4C(=CC(=N4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, pyrazole derivatives, and dihydropyrimidinone derivatives. Common synthetic routes could involve:
Formation of the benzodioxole ring: This could be achieved through cyclization reactions involving catechol derivatives.
Formation of the pyrazole ring: This might involve condensation reactions between hydrazines and diketones.
Formation of the dihydropyrimidinone ring: This could be synthesized via Biginelli reactions involving urea, β-keto esters, and aldehydes.
Coupling reactions: The final compound could be formed through coupling reactions between the intermediate products.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to form different oxidation states.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions could vary depending on the desired product, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole derivatives, pyrazole derivatives, and dihydropyrimidinone derivatives. Examples include:
Benzodioxole derivatives: Compounds with similar benzodioxole rings.
Pyrazole derivatives: Compounds with similar pyrazole rings.
Dihydropyrimidinone derivatives: Compounds with similar dihydropyrimidinone rings.
Uniqueness
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
